molecular formula C12H12O3 B1609420 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 426250-36-4

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B1609420
CAS RN: 426250-36-4
M. Wt: 204.22 g/mol
InChI Key: KZHWXVVQAXXHQS-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is 1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3 . Its InChI key is KZHWXVVQAXXHQS-UHFFFAOYSA-N . The compound’s canonical SMILES is CCC1=CC(=O)OC2=C1C=CC(=C2C)O .


Physical And Chemical Properties Analysis

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one has a molecular weight of 204.22 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are both 204.078644241 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 15 .

Scientific Research Applications

Biological Activities

Coumarin derivatives, including 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, are associated with various biological activities. They exhibit antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties .

Inhibitory Properties

This compound is used as an inhibitor for protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . These inhibitory properties make it valuable in the development of various drugs.

Chemical Sensors

The development of small molecules behaving as chemical sensors has been progressively explored, and coumarins, including 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, have been widely applied in this field .

Fluorescent Dyes

Due to their properties of high quantum yields of fluorescence, large Stokes shift, remarkable photo-stability, and less toxicity, coumarins are used as fluorescent dyes .

Medicine

Coumarin derivatives are attracting considerable attention due to their wide range of applications in medicine . They are utilized in drug preparations .

Cosmetics and Pharmaceuticals

Coumarins are used as additives in food, perfumes, cosmetics, and pharmaceuticals . Their unique properties make them suitable for these applications.

Pesticides

The novel compounds of coumarin derivatives are also utilized in pesticidal preparations . Their biological activities make them effective in this field.

Biomedical Research

Coumarin derivatives have a myriad of applications in biomedical research . Their diverse biological activities and inhibitory properties make them valuable for various research applications.

properties

IUPAC Name

4-ethyl-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHWXVVQAXXHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415799
Record name 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

CAS RN

426250-36-4
Record name 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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